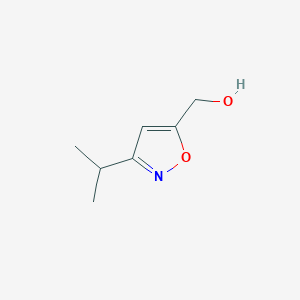

(3-Isopropylisoxazol-5-yl)methanol

描述

Overview of Isoxazole (B147169) Heterocyclic Compounds in Chemical and Life Sciences

Isoxazoles are aromatic heterocyclic compounds that have garnered considerable attention from chemists and pharmacologists alike. chemicalbook.comrsc.org Their unique structural and electronic properties make them valuable building blocks in organic synthesis and key pharmacophores in a multitude of biologically active molecules. ajrconline.orgbenthamdirect.com The isoxazole scaffold is present in a number of natural products and has been incorporated into a wide range of synthetic compounds with diverse applications. wikipedia.orgmdpi.com

The isoxazole ring is a five-membered aromatic ring containing an oxygen and a nitrogen atom at the 1 and 2 positions, respectively. nih.govmdpi.com This arrangement of heteroatoms imparts a unique electronic character to the ring. It is considered a π-excessive system, making it susceptible to electrophilic substitution. chemicalbook.com The presence of the electronegative oxygen and nitrogen atoms influences the electron density distribution within the ring, affecting its reactivity. chemicalbook.com

A key feature of the isoxazole ring is the relatively weak N-O bond. wikipedia.orgbenthamdirect.com This bond can be cleaved under certain conditions, such as catalytic hydrogenation, which makes isoxazoles useful synthetic intermediates. clockss.org The stability of the ring allows for various chemical modifications, while its potential for ring-opening provides access to other functionalized compounds. benthamdirect.com

The synthesis of isoxazoles has a long history, with the first synthesis of the parent isoxazole compound being reported in 1891. clockss.org Since then, numerous synthetic methods have been developed. The most common routes to isoxazole derivatives involve the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds. wikipedia.orgbenthamdirect.comnih.gov Over the years, more advanced and efficient synthetic strategies have been developed, including metal-catalyzed and metal-free approaches. nih.govnih.govnih.govrsc.org

Significance of Isoxazole Derivatives in Medicinal Chemistry

The isoxazole moiety is a prominent feature in a wide array of pharmaceutical agents, highlighting its importance in medicinal chemistry. nih.govresearchgate.netrsc.orgsphinxsai.com The versatility of the isoxazole ring allows for the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are crucial for drug efficacy.

The isoxazole ring is often referred to as a "privileged scaffold" in drug discovery. ajrconline.orgnih.govnih.govnih.govtaylorandfrancis.comresearchgate.net This term describes a molecular framework that is able to bind to multiple biological targets with high affinity. The ability of isoxazole derivatives to interact with a variety of enzymes and receptors through hydrogen bonding and other non-covalent interactions contributes to their broad therapeutic potential. chemicalbook.comrsc.org The structural rigidity and planarity of the isoxazole ring also play a role in its ability to fit into the active sites of biological macromolecules.

Isoxazole derivatives have been shown to exhibit a wide range of biological activities. These include:

Antimicrobial: Effective against various bacterial and fungal strains. rsc.orgnih.govontosight.airesearchgate.netontosight.ainih.gov

Anti-inflammatory: Demonstrating potent anti-inflammatory effects. rsc.orgnih.govnih.gov

Anticancer: Showing activity against various cancer cell lines. rsc.orgnih.govmdpi.com

Antiviral: Exhibiting inhibitory effects against certain viruses. nih.govtaylorandfrancis.com

Anticonvulsant: Used in the treatment of epilepsy. nih.govnih.govresearchgate.net

Analgesic: Providing pain relief. benthamdirect.comnih.govresearchgate.net

Antidiabetic: Showing potential in managing diabetes. nih.govmdpi.com

Neuroprotective: Exhibiting protective effects on the nervous system. rsc.org

This broad spectrum of activity has led to the development of numerous isoxazole-containing drugs, such as the antibiotic oxacillin, the anti-inflammatory drug valdecoxib, and the anticonvulsant zonisamide. wikipedia.orgnih.govresearchgate.net

Positioning of (3-Isopropylisoxazol-5-yl)methanol within Isoxazole Research

This compound, with its specific substitution pattern of an isopropyl group at the 3-position and a hydroxymethyl group at the 5-position, represents a valuable building block in the synthesis of more complex isoxazole derivatives. The isopropyl group can influence the compound's lipophilicity and steric interactions, while the hydroxymethyl group provides a reactive site for further chemical modifications. This compound serves as a useful research chemical for exploring the structure-activity relationships of isoxazole-based compounds and for the development of new therapeutic agents. Research on similar structures, such as (3-cyclopropylisoxazol-5-yl)methanol (B597872) and (3-para-tolyl-isoxazol-5-yl)methanol, further highlights the interest in this class of substituted isoxazoles for potential applications in medicinal chemistry. biolmolchem.combiolmolchem.com

Rationale for Focusing on the Isopropyl and Hydroxyl Functionalities

The specific substitution pattern of this compound, featuring an isopropyl group at the 3-position and a hydroxymethyl group at the 5-position, imparts distinct chemical properties that are of significant interest.

The isopropyl group at the C3 position of the isoxazole ring primarily exerts a steric influence on the molecule's reactivity. Studies on related isoxazole systems have shown that the nature of the substituent at this position can affect the accessibility of adjacent reaction sites. rsc.org While the electronic effect of an alkyl group like isopropyl is modest, its bulk can direct the regioselectivity of certain reactions and influence the conformational preferences of the molecule. The presence of the isopropyl group is a feature in a number of biologically active isoxazole derivatives, suggesting its role in optimizing interactions with biological targets. guidechem.com

The hydroxyl group attached to the methyl group at the C5 position is a highly versatile functional handle. Its presence dramatically increases the synthetic utility of the molecule. This hydroxyl group can act as a hydrogen bond donor, a property that can be crucial for molecular recognition and binding to biological targets. biolmolchem.com More importantly, it serves as a reactive site for a wide array of chemical transformations. For instance, the hydroxyl group can be readily converted into a better leaving group, such as a chloromethyl group, by treatment with reagents like thionyl chloride. This transformation opens the door to a variety of nucleophilic substitution reactions, allowing for the introduction of diverse functionalities. chem-soc.si The spectral data for analogous compounds, such as (3-para-tolyl-isoxazol-5-yl)methanol, show a characteristic broad absorption band for the O-H stretching vibration in the infrared spectrum, confirming the presence of the hydroxyl group. biolmolchem.com

Potential as a Synthetic Intermediate and Building Block

The combination of the stable isoxazole core and the reactive hydroxymethyl group makes this compound a valuable synthetic intermediate and building block for the construction of more complex molecules.

The reactivity of the hydroxyl group is central to its role as a synthetic intermediate. As mentioned, its conversion to a halomethyl derivative, such as 3-isopropyl-5-(chloromethyl)isoxazole, provides a key electrophilic intermediate. chem-soc.sivulcanchem.com This chloro-derivative can then be reacted with various nucleophiles, such as phenols, to form ether linkages. This strategy has been successfully employed in the synthesis of novel tetrazole derivatives, demonstrating the utility of (3-alkylisoxazol-5-yl)methanols as precursors to more elaborate molecular architectures. chem-soc.si

Furthermore, the isoxazole ring itself can participate in ring-opening reactions under specific conditions, providing access to different classes of compounds. nih.gov This latent functionality, coupled with the reactivity of the side chains, expands the synthetic possibilities. For example, isoxazoles can be used to synthesize substituted pyridones, a class of compounds with their own spectrum of biological activities. nih.gov The ability to construct the isoxazole ring and then use it as a linchpin to assemble other heterocyclic systems underscores its importance as a versatile building block.

The general synthetic pathway to (3-alkylisoxazol-5-yl)methanols often involves the cycloaddition of a nitrile oxide with propargyl alcohol. biolmolchem.com This straightforward synthesis, combined with the demonstrated reactivity of the resulting product, positions this compound as a readily accessible and highly useful tool for chemists engaged in the synthesis of novel compounds for a range of applications.

Below is a table summarizing the key properties and synthetic transformations of this compound and related compounds.

| Compound Name | CAS Number | Molecular Formula | Key Feature/Reaction | Reference |

| This compound | 14633-17-1 | C₇H₁₁NO₂ | Parent compound with isopropyl and hydroxyl groups. | sigmaaldrich.com |

| (3-para-tolyl-isoxazol-5-yl)methanol | Not Available | C₁₁H₁₁NO₂ | Analogous compound; synthesis and spectral characterization reported. | biolmolchem.com |

| 3-(n-Butyl)-5-(chloromethyl)isoxazole | Not Available | C₈H₁₂ClNO | Product of reacting the corresponding methanol (B129727) with thionyl chloride. | chem-soc.si |

| 3-Isopropyl-5-(chloromethyl)isoxazole | 1018128-18-1 | C₇H₁₀ClNO | Chloro-derivative of the title compound, a reactive intermediate. | vulcanchem.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(3-propan-2-yl-1,2-oxazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-5(2)7-3-6(4-9)10-8-7/h3,5,9H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMKFKVLYULJWFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20560297 | |

| Record name | [3-(Propan-2-yl)-1,2-oxazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14633-17-1 | |

| Record name | [3-(Propan-2-yl)-1,2-oxazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Isopropylisoxazol 5 Yl Methanol and Its Analogs

Direct Synthesis Approaches to (3-Isopropylisoxazol-5-yl)methanol

Direct synthetic routes to this compound and its analogs are centered on the efficient formation of the 3-substituted or 3,5-disubstituted isoxazole (B147169) ring. One documented synthesis involves the reaction of an appropriate acetylenic ketone with hydroxylamine (B1172632). For instance, the synthesis of (17R)-17-((3-isopropylisoxazol-5-yl)methyl)-androst-5-en-3β-ol was achieved from a corresponding acetylenic ketone precursor. umtm.czmdpi.com Another general approach involves the reaction of 1-nitrobutane (B1203751) with propargyl alcohol.

The 1,3-dipolar cycloaddition reaction is a powerful and widely utilized method for constructing the isoxazole ring. This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with a dipolarophile, such as an alkyne, to regioselectively form the isoxazole heterocycle. mdpi.comnih.govresearchgate.netrsc.org This method is valued for its efficiency and ability to introduce a variety of substituents onto the isoxazole core. nih.gov

Nitrile oxides are key reactive intermediates in the 1,3-dipolar cycloaddition pathway to isoxazoles. mdpi.comchemrxiv.org They are typically generated in situ to avoid dimerization into furoxans. chemrxiv.org Once generated, these nitrile oxides readily react with terminal or internal alkynes to yield 3,5-disubstituted or 3,4,5-trisubstituted isoxazoles, respectively. mdpi.comnih.gov The regioselectivity of the cycloaddition with terminal alkynes generally leads to the formation of 3,5-disubstituted isoxazoles. mdpi.com The reaction's regioselectivity can often be explained by Frontier Molecular Orbital (FMO) theory, where the interaction between the dipole's LUMO and the dipolarophile's HOMO is dominant. mdpi.com While thermal conditions are common, the use of catalysts like ruthenium(II) complexes has been shown to favor the formation of regiocomplementary 3,4-disubstituted isoxazoles. nih.gov

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions

| Nitrile Oxide Precursor | Alkyne | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Benzaldoxime | Phenylacetylene | Hypervalent iodine, Oxone, aq. MeOH | 3,5-Diphenylisoxazole | organic-chemistry.org |

| Various Aldoximes | Various Alkynes | t-BuOI, 2,6-lutidine, dioxane | Various Isoxazoles | organic-chemistry.org |

| Aryl Nitrile Oxides | Aryl Alkynes | Ru(II) complex | 3,4-Diaryl-substituted isoxazoles | nih.gov |

Substituted aldoximes are the most common precursors for generating nitrile oxides in situ. mdpi.comchemrxiv.orgorganic-chemistry.org This transformation is achieved through oxidation. A variety of oxidizing systems have been developed for this purpose.

Classical methods often involve the halogenation of oximes with reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) to form hydroxymoyl halides, which are then treated with a base to eliminate HX and generate the nitrile oxide. chemrxiv.org

More recent and often milder methods employ catalytic systems. Hypervalent iodine reagents, for example, have proven effective. organic-chemistry.org A catalytic amount of an iodoarene in the presence of a terminal oxidant like Oxone can efficiently convert aldoximes to nitrile oxides for subsequent cycloaddition. organic-chemistry.org Similarly, tert-butyl hypoiodite (B1233010) (t-BuOI), generated in situ from tert-butyl hypochlorite (B82951) (t-BuOCl) and sodium iodide (NaI), is a powerful reagent for this transformation under mild conditions. organic-chemistry.org The proposed mechanism involves the formation of an imidoyl iodide intermediate, which then undergoes elimination to provide the nitrile oxide. organic-chemistry.org

Table 2: Oxidants Used for Nitrile Oxide Generation from Oximes

| Oxidant System | Description | Advantages | Reference |

|---|---|---|---|

| Hypervalent Iodine/Oxone | Catalytic iodoarene with Oxone as the terminal oxidant. | Environmentally friendly, good yields. | organic-chemistry.org |

| tert-Butyl hypoiodite (t-BuOI) | Generated in situ from t-BuOCl and NaI. | Mild conditions, versatile for various substrates. | organic-chemistry.org |

An alternative major pathway to isoxazoles involves the condensation of a nitrogen source, typically hydroxylamine or its salt, with a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl system. nanobioletters.comresearchgate.net This approach builds the isoxazole ring through a cyclization-dehydration sequence.

Hydroxylamine hydrochloride (NH₂OH·HCl) is a frequently used reagent for the synthesis of isoxazoles from various precursors. nanobioletters.comijert.orgderpharmachemica.comnih.govjocpr.com It provides the N-O unit required for the heterocycle. The reaction typically involves the condensation of hydroxylamine with a 1,3-dicarbonyl functionality or the conjugate addition to an α,β-unsaturated ketone followed by cyclization and dehydration. nanobioletters.comnih.gov These reactions can be performed under various conditions, including in the presence of a base like potassium hydroxide (B78521) or sodium acetate, or in acidic media. ijert.orgderpharmachemica.comnih.gov For example, 3,5-disubstituted isoxazoles can be readily prepared by refluxing β-diketones with hydroxylamine. nih.gov

Chalcones, which are α,β-unsaturated ketones, are excellent and readily available precursors for the synthesis of 3,5-disubstituted isoxazoles. derpharmachemica.comekb.eg The synthesis involves the reaction of a chalcone (B49325) with hydroxylamine hydrochloride. ijert.orgnih.gov The reaction proceeds via the initial Michael addition of the hydroxylamine to the β-carbon of the chalcone, followed by intramolecular cyclization and subsequent dehydration to afford the stable isoxazole ring. ijert.orgnih.gov This method is a straightforward and high-yielding route to a wide array of isoxazole derivatives. ijert.orgderpharmachemica.com The chalcones themselves are typically synthesized via a base-catalyzed Claisen-Schmidt condensation between an appropriate acetophenone (B1666503) and a substituted benzaldehyde. ijert.orgnih.gov

Table 3: Synthesis of Isoxazoles from Chalcones

| Chalcone Precursor | Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Substituted Chalcones | Hydroxylamine hydrochloride, Sodium acetate | Ethanol, Reflux | Substituted Isoxazolines/Isoxazoles | ijert.org |

| Indolyl Chalcones | Hydroxylamine hydrochloride, Sodium acetate | Glacial acetic acid, Reflux | 3-(Indolyl)-5-(phenyl)-isoxazoles | jocpr.com |

| Various Chalcones | Hydroxylamine hydrochloride, KOH | Ethanol, Reflux | 3,5-Disubstituted Isoxazoles | nih.gov |

Stereoselective and Regioselective Synthetic Pathways

Derivatization Strategies from Precursor Compounds

An alternative to the direct construction of the fully substituted isoxazole ring is the synthesis of a simpler isoxazole precursor followed by the introduction of the desired functional groups.

Introduction of the Isopropyl Group

The 3-isopropyl group is typically introduced by using a starting material that already contains this moiety. The most common precursor is isobutyraldehyde (B47883), which can be readily converted to isobutyraldehyde oxime. biolmolchem.com This oxime is then used to generate isobutyronitrile (B166230) oxide for the [3+2] cycloaddition reaction.

Alternatively, a pre-formed isoxazole ring with a suitable leaving group at the C-3 position could potentially be subjected to a cross-coupling reaction with an isopropyl-containing organometallic reagent, although this approach is less common for introducing simple alkyl groups.

Introduction of the Hydroxyl (Methanol) Functionality at C-5

The hydroxymethyl group at the C-5 position can be introduced either during the ring formation or by functionalization of a pre-existing isoxazole.

A direct method for introducing the C-5 hydroxymethyl group is the use of propargyl alcohol as the alkyne component in the [3+2] cycloaddition reaction with isobutyronitrile oxide. biolmolchem.comchemicalbook.com This approach provides the target molecule in a single cycloaddition step. A similar strategy has been reported for the synthesis of (3-propyl-isoxazol-5-yl)methanol from 1-nitrobutane and propargyl alcohol. chemicalbook.com

Another powerful strategy for C-5 functionalization is the metalation of the C-5 position of a 3-substituted isoxazole, followed by quenching with an electrophile. For instance, a 3-isopropylisoxazole can be deprotonated at the C-5 position using a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) to form a 5-lithioisoxazole intermediate. This nucleophilic species can then react with an electrophile such as formaldehyde (B43269) (or a synthetic equivalent like paraformaldehyde) to introduce the hydroxymethyl group. This method offers a high degree of versatility for introducing various substituents at the C-5 position.

A third approach involves the synthesis of a 3-isopropylisoxazole-5-carboxylic acid, which can then be reduced to the corresponding primary alcohol, this compound. biosynth.com Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes. libretexts.org The precursor carboxylic acid can be synthesized through various methods, including the cycloaddition of isobutyronitrile oxide with propiolic acid.

| Method | Precursor | Reagents | Key Features | Reference |

| Direct Cycloaddition | Isobutyraldehyde oxime | Propargyl alcohol, NCS/NaOCl | Direct formation of the target molecule. | biolmolchem.comchemicalbook.com |

| C-5 Metalation/Hydroxymethylation | 3-Isopropylisoxazole | n-BuLi or LDA, then Formaldehyde | Versatile for C-5 functionalization. | - |

| Reduction of Carboxylic Acid | 3-Isopropylisoxazole-5-carboxylic acid | LiAlH₄ or Borane complex | Two-step approach from a carboxylic acid precursor. | biosynth.comlibretexts.org |

Green Chemistry Approaches in the Synthesis of Isoxazole Compounds

The development of environmentally benign synthetic methods for isoxazole compounds has become a significant focus in modern organic chemistry, aligning with the principles of green chemistry to minimize hazardous substances and increase efficiency. nih.govelifesciences.org These approaches prioritize the use of safer solvents, reduce energy consumption, and often lead to higher yields and selectivity. nih.govresearchgate.net

Solvent-Free and Aqueous Media Reactions

A significant advancement in the green synthesis of isoxazoles involves the reduction or complete elimination of hazardous organic solvents. nih.gov Reactions conducted in aqueous media or under solvent-free conditions represent a substantial step towards more environmentally friendly processes. mdpi.comnih.gov

One notable method involves the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in water, which proceeds without a catalyst to produce 5-arylisoxazole derivatives. mdpi.comnih.gov This approach offers advantages such as simple work-up procedures, mild reaction conditions, and high yields. mdpi.com Similarly, 3,4,5-trisubstituted isoxazoles can be synthesized in an aqueous medium via a [3+2]-cycloaddition of nitrile oxides and various active methylene (B1212753) compounds, such as 1,3-diketones, β-ketoesters, or β-ketoamides, under mild basic conditions at room temperature. nih.gov

Solvent-free synthesis, often facilitated by techniques like ball-milling, provides another green alternative. nih.govrsc.org For instance, 3,5-isoxazoles can be synthesized from terminal alkynes and hydroxyimidoyl chlorides using a recyclable Cu/Al2O3 nanocomposite catalyst under ball-milling conditions. nih.govrsc.org This mechanochemical approach is scalable and often simplifies purification. nih.gov Another solvent-free method for preparing (E)-4-benzylidene-3-methylisoxazol-5(4H)-one derivatives utilizes autoclave and microwave-assisted reactions, resulting in shorter reaction times and easier product isolation. researchgate.net

The following table summarizes various solvent-free and aqueous media reactions for the synthesis of isoxazole derivatives.

| Reactants | Catalyst/Conditions | Product | Advantages |

| 3-(dimethylamino)-1-arylprop-2-en-1-ones, hydroxylamine hydrochloride | Water, no catalyst | 5-arylisoxazole derivatives | Easy work-up, mild conditions, high yields. mdpi.comnih.gov |

| Nitrile oxides, 1,3-diketones/β-ketoesters/β-ketoamides | Aqueous medium, mild base | 3,4,5-trisubstituted isoxazoles | Fast, environmentally friendly. nih.gov |

| Terminal alkynes, hydroxyimidoyl chlorides | Cu/Al2O3, ball-milling | 3,5-isoxazoles | Scalable, solvent-free, recyclable catalyst. nih.govrsc.org |

| Benzaldehyde derivatives, ethyl acetoacetate (B1235776), hydroxylamine hydrochloride | Autoclave/Microwave, solvent-free | (E)-4-benzylidene-3-methylisoxazol-5(4H)-one derivatives | Short reaction time, easy isolation, high yields. researchgate.net |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, significantly accelerating reaction times and often improving yields and selectivity compared to conventional heating methods. nih.govresearchgate.netabap.co.in This technique has been successfully applied to the synthesis of various isoxazole derivatives.

For example, the synthesis of 3,4-disubstituted isoxazole-5(4H)-ones can be efficiently achieved through a microwave-induced, solvent-free reaction of substituted aldehydes, hydroxylamine hydrochloride, and ethyl acetoacetate using catalysts like potassium bromide. rsc.org This method is noted for its high yields and short reaction times. rsc.org Similarly, a one-pot, three-component reaction of hydroxylamine hydrochloride, methyl 4-methyl-3-oxovalerate, and substituted pyrazole (B372694) aldehydes under ultrasonic irradiation, another energy-efficient method, yields 4-(substituted-1H-pyrazol-4-yl)methylene)-3-isopropylisoxazol-5(4H)-ones. preprints.org

Microwave irradiation has also been employed in the [3+2] cycloaddition reaction of substituted aryl aldehydes with 4-toluenesulfonylmethyl isocyanide (TosMIC) to produce 5-substituted oxazoles and 4,5-disubstituted oxazolines by carefully controlling the amount of base used. acs.org Furthermore, the synthesis of 3,5-disubstituted isoxazoles has been achieved through microwave-assisted 1,3-dipolar cycloaddition reactions. nih.gov

The table below highlights several microwave-assisted synthetic routes to isoxazole derivatives.

| Reactants | Catalyst/Conditions | Product | Key Advantages |

| Substituted aldehydes, hydroxylamine hydrochloride, ethyl acetoacetate | KBr, Microwave, solvent-free | 3,4-disubstituted isoxazole-5(4H)-ones | High yield, short reaction time. rsc.org |

| Hydroxylamine hydrochloride, methyl 4-methyl-3-oxovalerate, pyrazole aldehydes | Ultrasonic irradiation | 4-(substituted-1H-pyrazol-4-yl)methylene)-3-isopropylisoxazol-5(4H)-ones | Energy efficient. preprints.org |

| Substituted aryl aldehydes, 4-toluenesulfonylmethyl isocyanide (TosMIC) | K3PO4, Microwave | 5-substituted oxazoles or 4,5-disubstituted oxazolines | Diastereoselective, rapid. acs.org |

| Carboxylic acids, aniline, ethyl-2-chloro-2-(hydroxyimino)acetate | Microwave | 3,5-disubstituted isoxazoles | Efficient cycloaddition. nih.gov |

Catalyst Development for Sustainable Synthesis

The development of efficient and recyclable catalysts is a cornerstone of green chemistry, aiming to reduce waste and improve the economic viability of synthetic processes. nih.govtandfonline.com In the context of isoxazole synthesis, significant research has been dedicated to creating sustainable catalytic systems.

Heteropolyacids, such as H3PW11CuO40, have been identified as excellent and reusable catalysts for the synthesis of isoxazole derivatives from the condensation of 1,3-dicarbonyl compounds and hydroxylamine hydrochloride in ethanol. tandfonline.com These catalysts can be easily recovered by filtration and reused multiple times without a significant loss in activity. tandfonline.com

Another approach involves the use of agro-waste derived catalysts, such as water extract of orange fruit peel ash (WEOFPA), for the synthesis of 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones. nih.gov This method operates under solvent-free conditions and utilizes a renewable resource as the catalyst. nih.gov

Furthermore, the use of a recyclable Cu/Al2O3 nanocomposite catalyst in the solvent-free, ball-milling synthesis of 3,5-isoxazoles demonstrates the potential of combining green techniques with advanced catalytic materials. nih.govrsc.orgnih.gov Propylamine-functionalized cellulose (B213188) has also been employed as a sustainable and efficient catalyst for the three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-one derivatives in aqueous conditions at room temperature. mdpi.com

The following table provides examples of sustainable catalysts used in isoxazole synthesis.

| Catalyst | Reaction | Advantages |

| H3PW11CuO40 (Heteropolyacid) | Condensation of 1,3-dicarbonyls and hydroxylamine hydrochloride | Reusable, high yield, good selectivity. tandfonline.com |

| Water Extract of Orange Fruit Peel Ash (WEOFPA) | Condensation of aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride | Agro-waste based, solvent-free. nih.gov |

| Cu/Al2O3 nanocomposite | 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides | Recyclable, solvent-free, mechanochemical. nih.govrsc.orgnih.gov |

| Propylamine-functionalized cellulose | Three-component reaction of aldehydes, β-ketoesters, and hydroxylamine hydrochloride | Sustainable, operates in water at room temperature. mdpi.com |

Purification and Characterization of Synthesized this compound

Following the synthesis of this compound and its analogs, rigorous purification and characterization are essential to confirm the structure and assess the purity of the obtained compounds. researchgate.netsemanticscholar.org This is typically achieved through a combination of chromatographic and spectroscopic techniques.

Spectroscopic Analysis Methods (NMR, IR, MS)

Spectroscopic methods are indispensable for the structural elucidation of newly synthesized isoxazole derivatives. researchgate.netsarpublication.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for determining the molecular structure. In ¹H NMR of isoxazole derivatives, the chemical shift of the proton at the C-4 position is a key diagnostic signal. researchgate.netnih.gov For instance, in 3,5-disubstituted isoxazoles, the C4-H proton typically appears as a singlet. nih.gov The chemical shifts and coupling constants of the protons on the substituent groups provide further structural information. sarpublication.comsciarena.com ¹³C NMR spectroscopy complements this by providing information about the carbon skeleton of the molecule. researchgate.netnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. rjpbcs.comresearchgate.net Characteristic absorption bands for the isoxazole ring include C=N stretching, N-O stretching, and C-O stretching vibrations. rjpbcs.com For this compound, the presence of a hydroxyl group would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the synthesized compounds, which helps in confirming their identity. acs.orgresearchgate.net High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the molecular formula. mdpi.com The fragmentation patterns of isoxazoles are often characterized by the initial fission of the N-O bond.

The table below outlines the key spectroscopic data for the characterization of isoxazole derivatives.

| Spectroscopic Technique | Information Obtained | Key Features for Isoxazoles |

| ¹H NMR | Proton environment and connectivity | Chemical shift of C4-H proton, signals for substituents. researchgate.netnih.gov |

| ¹³C NMR | Carbon skeleton | Chemical shifts of isoxazole ring carbons and substituent carbons. researchgate.netnih.gov |

| IR | Functional groups | C=N, N-O, and C-O stretching vibrations of the isoxazole ring. rjpbcs.comresearchgate.net |

| MS | Molecular weight and fragmentation | Molecular ion peak, characteristic fragmentation patterns (e.g., N-O bond cleavage). acs.org |

Chromatographic Techniques for Isolation and Purity Assessment

Chromatographic methods are crucial for the isolation of the desired product from the reaction mixture and for assessing its purity. semanticscholar.orgnih.gov

Column Chromatography: Silica (B1680970) gel column chromatography is a standard technique for the purification of synthesized isoxazole derivatives. semanticscholar.orgnih.gov A suitable solvent system (eluent) is chosen to separate the product from unreacted starting materials and byproducts based on their differential adsorption to the silica gel stationary phase. unifi.it

Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. researchgate.net The purity of the final product can also be initially assessed by the presence of a single spot on the TLC plate.

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced chromatographic technique used to determine the purity of the final compound with high accuracy. nih.gov For chiral isoxazole analogs, chiral HPLC can be employed to separate and quantify the enantiomers.

Supercritical Fluid Chromatography (SFC): SFC has emerged as a greener alternative to liquid chromatography for the preparative separation of enantiomers of isoxazole derivatives, offering advantages in terms of reduced solvent consumption. nih.govresearchgate.net

The following table summarizes the chromatographic techniques used for the purification and purity assessment of isoxazole compounds.

| Chromatographic Technique | Application | Key Considerations |

| Column Chromatography | Isolation and purification of the product. semanticscholar.orgnih.gov | Selection of appropriate stationary phase (e.g., silica gel) and eluent. |

| Thin-Layer Chromatography (TLC) | Reaction monitoring and preliminary purity check. researchgate.net | Visualization of spots using UV light or staining agents. |

| High-Performance Liquid Chromatography (HPLC) | High-accuracy purity assessment and enantiomeric separation. nih.gov | Choice of column and mobile phase. |

| Supercritical Fluid Chromatography (SFC) | Preparative enantioseparation. nih.govresearchgate.net | Greener alternative with reduced organic solvent usage. |

Advanced Reaction Mechanisms and Catalysis Pertaining to 3 Isopropylisoxazol 5 Yl Methanol

Mechanistic Investigations of Isoxazole (B147169) Ring Formation

The formation of the isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, can proceed through various mechanistic pathways. nih.govrsc.org The specific mechanism is often influenced by the starting materials and reaction conditions.

Concerted vs. Stepwise Mechanisms in Cycloaddition Reactions

A prevalent method for synthesizing isoxazoles is the 1,3-dipolar cycloaddition reaction. rsc.orgwikipedia.org This reaction typically involves a 1,3-dipole, such as a nitrile oxide, and a dipolarophile, like an alkyne or alkene. rsc.orgwikipedia.org The mechanism of this cycloaddition has been a subject of extensive investigation, with two primary pathways proposed: a concerted pericyclic mechanism and a stepwise mechanism involving a diradical or polar intermediate. rsc.orgwikipedia.org

The concerted mechanism, proposed by Huisgen, is generally the accepted pathway for many 1,3-dipolar cycloadditions. wikipedia.org It involves a single, often asynchronous, transition state where the new sigma bonds are formed in a concerted fashion. wikipedia.org This mechanism is supported by the high degree of stereospecificity observed in many of these reactions, where the configuration of both the dipole and the dipolarophile is retained in the product. wikipedia.org However, computational studies have shown that for certain reactants, such as the reaction of a nitrone with cyclobutadiene, a stepwise diradical mechanism can be competitive with the concerted pathway. researchgate.net The polarity of the solvent can also play a crucial role, with some reactions favoring a concerted mechanism in apolar solvents and a stepwise mechanism in polar solvents. acs.org

In a stepwise mechanism, the reaction proceeds through one or more intermediates. For instance, the reaction could initiate with the formation of a single new bond, leading to a zwitterionic or diradical intermediate, which then undergoes ring closure to form the final isoxazole product. rsc.orgacs.org While less common for typical 1,3-dipolar cycloadditions, stepwise pathways have been identified in specific cases, particularly with highly reactive or electronically biased substrates. researchgate.netacs.org

| Feature | Concerted Mechanism | Stepwise Mechanism |

| Transition State | Single transition state | Multiple transition states and intermediates |

| Intermediates | No intermediates formed | Formation of diradical or zwitterionic intermediates |

| Stereospecificity | Generally high | Often lower, with potential for loss of stereochemistry |

| Solvent Effects | Less pronounced | Can be significant, favoring polar or nonpolar solvents |

| Supporting Evidence | High stereospecificity, kinetic studies | Isolation or trapping of intermediates, computational studies |

Role of Intermediates in Reaction Pathways

Even within a generally accepted concerted pathway, the nature of the reactants and the potential for transient intermediates can influence the reaction outcome. In the synthesis of isoxazoles from α,β-unsaturated ketones and hydroxylamine (B1172632), the initial step is the formation of an oxime intermediate. nih.govijert.org This oxime can then undergo cyclization to form the isoxazole ring. nih.gov

In some synthetic routes, particularly those starting from primary nitro compounds and aldehydes, a series of intermediates have been identified. rsc.org These can include N-oxides and oxazinones, which can be isolated and subsequently converted to the desired isoxazole. rsc.org The ability to control the formation and reaction of these intermediates allows for selective synthesis of specific isoxazole isomers. rsc.org For instance, the reaction of an enamine with a nitrile oxide can proceed through an intermediate that leads to the final isoxazole product. nih.gov

Catalytic Systems for Isoxazole Synthesis and Functionalization

The development of catalytic systems has revolutionized the synthesis and functionalization of isoxazoles, offering improved efficiency, selectivity, and milder reaction conditions. researchwithrutgers.combohrium.com These catalysts can be broadly categorized into transition metal-based systems, organocatalysts, and heterogeneous catalysts.

Transition Metal-Catalyzed Reactions

Transition metals have proven to be highly effective catalysts for both the synthesis of the isoxazole ring and its subsequent functionalization. researchwithrutgers.comresearchgate.net Palladium, copper, gold, and rhodium are among the most commonly employed metals. bohrium.comresearchgate.net

Palladium catalysts are particularly versatile and have been used in a variety of transformations, including cross-coupling reactions to functionalize pre-existing isoxazole rings and cascade reactions that form the ring and introduce substituents in a single sequence. bohrium.comorganic-chemistry.org For example, a palladium-catalyzed four-component coupling of a terminal alkyne, hydroxylamine, carbon monoxide, and an aryl iodide can produce pyrazole (B372694) or isoxazole derivatives. organic-chemistry.org

Copper catalysts are frequently used in [3+2] cycloaddition reactions, particularly in the well-known "click chemistry" approach to synthesizing 1,2,3-triazoles, which has been adapted for isoxazole synthesis. organic-chemistry.org Copper(I)-catalyzed cycloaddition of in situ generated nitrile oxides with terminal acetylenes provides a mild and convenient route to 3,5-disubstituted isoxazoles. organic-chemistry.org

Gold and other metals like iron, silver, and ruthenium have also been utilized in isoxazole synthesis. bohrium.com For instance, AuCl₃ can catalyze the cycloisomerization of α,β-acetylenic oximes to yield substituted isoxazoles under mild conditions. organic-chemistry.org

| Metal Catalyst | Reaction Type | Reactants | Product | Reference(s) |

| Palladium | Four-component coupling | Terminal alkyne, hydroxylamine, CO, aryl iodide | Pyrazole or isoxazole derivatives | organic-chemistry.org |

| Palladium | Cascade annulation/allylation | Alkynyl oxime ethers, allyl halides | Functionalized isoxazoles | organic-chemistry.org |

| Copper(I) | [3+2] Cycloaddition | In situ generated nitrile oxides, terminal acetylenes | 3,5-disubstituted isoxazoles | organic-chemistry.org |

| Gold(III) Chloride | Cycloisomerization | α,β-acetylenic oximes | Substituted isoxazoles | organic-chemistry.org |

| Rhodium(III) | C-H Alkynylation | Isoxazole, hypervalent iodine reagent | ortho-alkynylated isoxazole | researchgate.net |

Organocatalysis in Isoxazole Chemistry

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful and environmentally friendly alternative to metal-based catalysis. nih.govrsc.org In isoxazole chemistry, organocatalysts have been employed to promote various transformations, including asymmetric reactions that lead to chiral isoxazole-containing molecules. nih.govrsc.org

Heterogeneous Catalysis and Recyclable Catalysts

The development of heterogeneous catalysts and recyclable catalytic systems is a key focus in green chemistry, aiming to simplify product purification and reduce waste. tandfonline.comtandfonline.com In the context of isoxazole synthesis, several solid-supported catalysts and recyclable systems have been reported.

Zeolites, such as ZSM-5, have been used as efficient and reusable heterogeneous catalysts for the one-pot, three-component synthesis of isoxazole derivatives under solvent-free conditions. tandfonline.comtandfonline.com Similarly, silica (B1680970) gel-supported sodium hydrogen sulfate (B86663) (NaHSO₄/SiO₂) and Amberlyst 15 have been employed to catalyze the formation of nitrile oxides from α-nitro ketones, followed by an in situ 1,3-dipolar cycloaddition to afford 3-acylisoxazoles. organic-chemistry.org

Magnetic nanoparticles functionalized with sulfonic acid groups derived from polysaccharides like chitosan (B1678972) have also been developed as recyclable catalysts for the synthesis of isoxazole-5-one derivatives. rsc.org Polyethylene glycol (PEG-400) has been utilized as a recyclable reaction medium and promoter for the eco-friendly synthesis of functionalized isoxazoles. tandfonline.comrsc.orgresearchgate.net These approaches offer significant advantages in terms of catalyst recovery and reuse, contributing to more sustainable synthetic processes. tandfonline.comrsc.org

Reaction Kinetics and Thermodynamic Considerations

The synthesis and potential transformations of (3-Isopropylisoxazol-5-yl)methanol are governed by fundamental principles of reaction kinetics and thermodynamics. These factors dictate the speed at which reactions proceed, the distribution of products, and the stability of isomers. A detailed understanding of the rate-determining steps in its synthesis and the potential for equilibrium in isomerizations is crucial for optimizing reaction conditions and predicting product outcomes.

Rate-Determining Steps in Synthetic Sequences

Oxime Formation : Reaction of isobutyraldehyde (B47883) with hydroxylamine to form isobutyraldehyde oxime.

Nitrile Oxide Generation : In situ generation of isobutyronitrile (B166230) oxide from the corresponding oxime, commonly using an oxidant like N-chlorosuccinimide (NCS) or chloramine-T.

[3+2] Cycloaddition : The 1,3-dipolar cycloaddition of the generated isobutyronitrile oxide with propargyl alcohol (or a protected equivalent) to form the 3,5-disubstituted isoxazole ring.

Deprotection/Modification (if necessary) : Removal of any protecting groups from the hydroxymethyl functional group.

In a comparative study of cycloadditions with a model cyclooctyne, the reaction with a nitrile oxide was found to be significantly faster than with other 1,3-dipoles like azides or nitrones, underscoring the high reactivity of nitrile oxides once formed. nih.gov This suggests that while the cycloaddition is the RDS, it proceeds at a reasonable rate under standard reaction conditions.

Table 1: Relative Reaction Rates of a Model Cyclooctyne with Various 1,3-Dipoles

| 1,3-Dipole | Relative Rate (k') | Product |

|---|---|---|

| Nitrile Oxide | 57 | Isoxazole |

| Benzyl Azide | 1 | Triazole |

| Nitrone | 1.3 | Isoxazoline (B3343090) |

| Diazocarbonyl | 0.8 | Pyrazole |

This table is based on data for the reaction of dibenzocyclooctyne (DIBO) and illustrates the high relative reactivity of nitrile oxides in 1,3-dipolar cycloadditions. Adapted from data presented in scientific literature. nih.gov

Equilibrium Control in Isoxazole Isomerizations

Isoxazole rings, such as the one in this compound, are generally considered stable aromatic heterocycles. Direct isomerization of a simple 3,5-disubstituted isoxazole into its constitutional isomers (e.g., a 3,4- or 4,5-disubstituted isomer) does not typically occur under standard conditions, as it would require significant energy input to break the aromaticity and cleave the strong N-O bond. Most transformations of the isoxazole ring under thermal, photochemical, or basic conditions lead to rearrangements into different heterocyclic systems (like oxazoles or pyrimidines) rather than establishing an equilibrium between isoxazole isomers. nih.govoup.com

However, specific catalytic systems have been developed that allow for controlled isomerization through a sequence of ring-opening and ring-closing steps. A notable example is the iron(II)-catalyzed isomerization of 4-acyl-5-alkoxyisoxazoles. nih.govacs.org This process proceeds through a transient, high-energy 2-acyl-2H-azirine intermediate. The fate of this azirine, and thus the final product, is determined by the reaction conditions, providing a clear example of kinetic versus thermodynamic control.

The general mechanism involves:

Coordination & Ring Contraction : The starting isoxazole coordinates to the Fe(II) catalyst, facilitating a rearrangement to a strained 2H-azirine intermediate.

Ring Opening : The azirine C-C bond cleaves to form a nitrile ylide or a related intermediate.

Cyclization : The intermediate undergoes 1,5-cyclization. This can lead back to an isoxazole (thermodynamic product) or to an oxazole (B20620) (kinetic product), depending on the pathway.

Under milder conditions (e.g., MeCN at 50 °C), the transient 2H-azirine can be isolated. nih.gov When this isolated azirine is subjected to different conditions, its isomerization can be directed. Catalytic conditions (e.g., Fe(II) in dioxane at 105 °C) favor the reformation of an isoxazole ring, yielding a rearranged isoxazole-4-carboxylate. This is considered the thermodynamically more stable product. In contrast, non-catalytic thermolysis at a higher temperature (e.g., o-dichlorobenzene at 170 °C) leads quantitatively to an oxazole, the product of kinetic control. nih.govacs.org

While this specific isomerization has been demonstrated on 4-acylisoxazoles rather than this compound itself, it establishes the principle of equilibrium control in isoxazole systems. The stability of the isoxazole ring can be overcome under specific catalytic conditions, allowing access to isomers through a high-energy intermediate, with the final product being dictated by a choice between a thermodynamically or kinetically controlled pathway.

Table 2: Kinetic vs. Thermodynamic Control in the Isomerization of a Model 4-Acyl-5-methoxyisoxazole via a 2H-Azirine Intermediate

| Starting Material | Conditions | Product | Control Type |

|---|---|---|---|

| Isolated 2H-Azirine | FeCl2, Dioxane, 105 °C | Isoxazole-4-carboxylate | Thermodynamic |

| Isolated 2H-Azirine | o-Dichlorobenzene, 170 °C | Oxazole-4-carboxylate | Kinetic |

This table summarizes the controlled isomerization of a transient 2H-azirine, demonstrating how reaction conditions dictate the outcome. Data adapted from findings reported by Ryabukhin, et al. nih.govacs.org

Computational and Theoretical Studies on 3 Isopropylisoxazol 5 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to elucidate the electronic structure and energetics of molecules. These calculations are fundamental in predicting molecular properties and reactivity.

Density Functional Theory (DFT) is a widely used computational method that has proven to be a good balance between accuracy and computational cost for studying a variety of molecular systems. nih.govresearchgate.net DFT methods are instrumental in investigating the structural and electronic parameters of molecules like isoxazole (B147169) derivatives. nih.gov

The electronic structure of a molecule is pivotal to its chemical behavior. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and polarizability. nih.govcolab.ws A smaller HOMO-LUMO gap suggests that the molecule is more reactive. nih.gov

Table 1: Hypothetical Frontier Orbital Energies for (3-Isopropylisoxazol-5-yl)methanol This table presents hypothetical data for illustrative purposes, based on typical values for similar isoxazole derivatives.

| Parameter | Energy (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.6 |

DFT calculations are also a powerful tool for mapping out reaction pathways and determining the energetics of chemical reactions, including the identification of transition states. This is crucial for understanding reaction mechanisms and predicting reaction rates. For instance, DFT has been used to investigate the regioselectivity of cycloaddition reactions in the synthesis of isoxazole derivatives. mdpi.com

In the context of this compound, DFT could be used to study its synthesis or degradation pathways. For example, the energetics of the reaction between an appropriate nitrile oxide and an alkyne to form the isoxazole ring could be modeled. The calculations would provide the activation energies for different possible pathways, thus explaining the observed regioselectivity. Similarly, the metabolic pathways of this compound could be investigated by modeling its interaction with metabolic enzymes and calculating the energy barriers for various potential biotransformations.

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into the conformational dynamics and intermolecular interactions that are not accessible through static quantum chemical calculations. mdpi.commdpi.com

MD simulations can reveal the accessible conformations of a molecule and the flexibility of its different parts. By simulating the molecule's motion over time, a trajectory is generated that maps its conformational landscape. This is particularly important for understanding how a molecule might adapt its shape to fit into a binding site of a protein. For isoxazole derivatives, MD simulations have been used to explore their conformational motions, which are crucial for their biological activity. mdpi.com

For this compound, an MD simulation would likely show that the isopropyl and methanol (B129727) groups are flexible and can rotate freely around their single bonds to the isoxazole ring. The isoxazole ring itself would be expected to be relatively rigid. The simulation could quantify this flexibility by calculating root-mean-square fluctuations (RMSF) for each atom.

While no specific protein binding studies for this compound were found, a study on a related compound, (17R)-17-((3-isopropylisoxazol-5-yl)methyl)-androst-5-en-3β-ol, employed molecular docking to investigate its interaction with the androgen receptor and CYP17A1. mdpi.com This suggests that the this compound moiety can participate in interactions within a protein binding site.

An MD simulation of this compound with a hypothetical protein target could reveal the specific interactions that contribute to binding. For example, the hydroxyl group of the methanol substituent could act as a hydrogen bond donor or acceptor, while the isopropyl group could engage in hydrophobic interactions. The isoxazole ring itself could form various non-covalent interactions. The stability of these interactions over the course of the simulation would provide an indication of the binding affinity. Table 2 presents a hypothetical summary of the types of interactions that could be observed.

Table 2: Hypothetical Interactions of this compound in a Protein Binding Site This table presents hypothetical data for illustrative purposes.

| Interacting Group of Ligand | Type of Interaction | Potential Interacting Residues |

| Hydroxyl group | Hydrogen Bond | Asp, Glu, Asn, Gln, Ser, Thr |

| Isopropyl group | Hydrophobic Interaction | Leu, Ile, Val, Ala, Phe |

| Isoxazole Ring (Nitrogen) | Hydrogen Bond Acceptor | Arg, Lys, His, Ser, Thr |

| Isoxazole Ring (Oxygen) | Hydrogen Bond Acceptor | Arg, Lys, His, Ser, Thr |

Molecular Dynamics (MD) Simulations

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov These models are essential for predicting the activity of new, unsynthesized compounds. nih.gov 3D-QSAR further refines this by considering the three-dimensional properties of molecules, which is crucial for understanding how a ligand interacts with its biological target. nih.gov

Prediction of Biological Activity Profiles

The general approach involves building a training set of molecules with known activities and then using statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) to develop a predictive model. arxiv.org These models can then be used to estimate the activity of novel compounds like this compound.

Design of Novel Isoxazole Derivatives with Enhanced Efficacy

The insights gained from QSAR and 3D-QSAR studies are instrumental in the rational design of new isoxazole derivatives with improved therapeutic properties. tandfonline.com For example, a study focused on developing new tubulin inhibitors used computational methods to design seven candidate compounds that showed higher predicted activity than the established anticancer drug Cisplatin. tandfonline.com This process often involves identifying the key structural features that contribute positively or negatively to the desired biological activity.

By understanding the structure-activity relationship, chemists can strategically modify the lead compound, in this case, this compound, to enhance its interaction with the target, thereby increasing its efficacy. This iterative process of computational design, followed by synthesis and experimental validation, accelerates the discovery of potent drug candidates. tandfonline.com

In Silico ADME and Toxicity Predictions

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity, must be evaluated. In silico tools offer a rapid and cost-effective way to predict these properties early in the drug discovery pipeline. mdpi.com

Absorption, Distribution, Metabolism, Excretion Profile

Computational tools like SwissADME and pkCSM are widely used to predict the ADME properties of small molecules. ukaazpublications.comfrontiersin.orgbiotechnologia-journal.orgnih.gov These programs analyze the structure of a compound to estimate parameters such as gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with metabolic enzymes like cytochrome P450. frontiersin.org For example, a study on novel isoxazole derivatives showed that all the designed compounds exhibited high GI absorption, with some predicted to cross the blood-brain barrier. frontiersin.org Such predictions are crucial for determining the potential routes of administration and the likely distribution of the compound in the body.

Table 1: Predicted ADME Properties of Representative Isoxazole Derivatives

| Compound | High GI Absorption | BBB Permeant | P-gp Substrate | CYP1A2 Inhibitor | CYP2C19 Inhibitor | CYP2C9 Inhibitor | CYP2D6 Inhibitor | CYP3A4 Inhibitor |

| Isoxazole Derivative 1 | Yes | Yes | No | No | No | No | No | Yes |

| Isoxazole Derivative 2 | Yes | No | Yes | No | Yes | No | No | No |

| Isoxazole Derivative 3 | Yes | No | No | Yes | No | Yes | No | No |

This table is a generalized representation based on typical in silico predictions for isoxazole derivatives and does not represent specific data for this compound.

Drug-likeness and Pharmacokinetic Properties

"Drug-likeness" is a qualitative concept used to assess whether a compound has properties that would make it a likely drug candidate. Lipinski's "rule of five" is a well-known guideline for evaluating drug-likeness, considering factors like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. ukaazpublications.com Computational tools can quickly calculate these properties and assess a compound's adherence to these rules. ukaazpublications.com

Pharmacokinetic properties, which describe the journey of a drug through the body, can also be predicted. These predictions help in understanding how a compound will be absorbed, distributed, metabolized, and excreted, which is vital for designing effective dosing regimens. nih.gov

Retrosynthetic Analysis for this compound and its Complex Derivatives

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by working backward from the final product to simpler, commercially available starting materials. ub.edu This strategic approach helps in identifying potential synthetic routes and overcoming synthetic challenges.

For a molecule like this compound, a retrosynthetic analysis would likely involve disconnecting the molecule at key bonds to reveal simpler precursors. A common strategy for synthesizing 3,5-disubstituted isoxazoles involves the reaction of a β-diketone or a related precursor with hydroxylamine (B1172632).

A plausible retrosynthetic pathway for this compound could start by disconnecting the hydroxymethyl group at the 5-position, leading back to a corresponding ester or carboxylic acid. Further disconnection of the isoxazole ring itself would likely lead to a β-ketoester and hydroxylamine. The isopropyl group at the 3-position would be incorporated into the β-ketoester starting material.

For more complex derivatives, such as those where this compound is attached to a larger scaffold like a steroid, the retrosynthetic analysis becomes more intricate. mdpi.com The synthesis of such complex molecules often involves multi-step sequences, and computational analysis can help in planning the most efficient and high-yielding route. mdpi.com

Applications of 3 Isopropylisoxazol 5 Yl Methanol in Advanced Research

Medicinal Chemistry Applications

The isoxazole (B147169) ring is a privileged structure in drug discovery, and its derivatives have been synthesized and evaluated for a multitude of pharmacological purposes. nih.goviasp-pain.org This five-membered heterocycle is a component in several clinically used drugs and continues to be a popular scaffold for developing novel therapeutic agents. mdpi.com The inherent properties of the isoxazole ring, including its aromaticity and the presence of nitrogen and oxygen atoms, allow for diverse chemical modifications, leading to compounds with a broad spectrum of biological effects. chemenu.com

The synthesis of novel compounds is a cornerstone of medicinal chemistry, aiming to create molecules with improved efficacy, selectivity, and pharmacokinetic profiles. The (3-Isopropylisoxazol-5-yl)methanol structure represents a starting point for such synthetic endeavors. Researchers often modify a core structure by adding or altering functional groups to enhance its interaction with biological targets. For instance, the synthesis of various isoxazole derivatives often begins with simpler building blocks, which are then elaborated into more complex molecules. preprints.orgumtm.cz The development of efficient synthetic methodologies, including ultrasound-assisted and multicomponent reactions, has facilitated the creation of diverse libraries of isoxazole-based compounds for biological screening. preprints.org

While direct studies on the anticancer properties of this compound are not extensively documented, the isoxazole scaffold is a prominent feature in many compounds designed as anticancer agents. nih.gov Research into related derivatives shows that the isoxazole ring can be incorporated into molecules that target various mechanisms involved in cancer progression, such as inducing apoptosis, inhibiting crucial enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and disrupting cell signaling pathways. nih.govnih.gov

Derivatives containing the isoxazole moiety have shown potent activity against a range of cancer cell lines. For example, a series of 3,5-disubstituted isoxazoles were synthesized and evaluated for their ability to inhibit enzymes that contribute to inflammation and carcinogenesis. nih.gov One such derivative, 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole , demonstrated significant inhibition of both LOX and COX-2, and also reduced tumor growth in animal models. nih.gov In another study, steroids containing an isoxazole fragment in their side chain were synthesized. The candidate compound, (17R)-17-((3-(2-hydroxypropan-2-yl)isoxazol-5-yl)methyl)-androst-5-en-3β-ol , was found to suppress androgen receptor signaling and decrease its protein levels in prostate cancer cell lines. umtm.cz Furthermore, some isoxazole-based chalcones and their dihydropyrazole derivatives have exhibited notable anticancer activity. mdpi.com

| Compound Name | Key Structural Feature | Observed Anticancer Activity/Mechanism | Reference |

|---|---|---|---|

| 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole | 3,5-disubstituted isoxazole | Inhibited LOX and COX-2; inhibited tumor growth and angiogenesis in a mouse model. | nih.gov |

| (17R)-17-((3-(2-hydroxypropan-2-yl)isoxazol-5-yl)methyl)-androst-5-en-3β-ol | Isoxazole-containing steroid | Suppressed androgen receptor signaling and protein levels in prostate cancer cells. | umtm.cz |

| Dihydropyrazole 45 | Derived from isoxazole-chalcone | Showed potent anticancer activity with an IC50 value of 2 ± 1 µg/mL. | mdpi.com |

| Dihydropyrazole 39 | Derived from isoxazole-chalcone | Exhibited potential anticancer activity with an IC50 value of 4 ± 1 µg/mL. | mdpi.com |

The isoxazole moiety is integral to several established antimicrobial drugs, including antibiotics like cloxacillin, dicloxacillin, and sulfamethoxazole. mdpi.com This highlights the potential of isoxazole-containing compounds in combating infectious diseases. While specific antimicrobial studies on this compound are not detailed in the available research, investigations into related structures provide strong evidence for the antimicrobial potential of this chemical class.

Research has demonstrated that isoxazole derivatives can exhibit significant antibacterial and antifungal properties. For instance, a study on isoxazole-based chalcones and their subsequent dihydropyrazole derivatives found that the chalcones showed superior antibacterial activity, while the dihydropyrazoles demonstrated remarkable antifungal activity. mdpi.com Compound 28 from the chalcone (B49325) series was potent against bacteria with a Minimum Inhibitory Concentration (MIC) of 1 µg/mL, and compound 46 from the dihydropyrazole series showed excellent antifungal activity with an IC50 of 2 ± 1 µg/mL. mdpi.com Another study reported that newly synthesized tricyclic flavonoids exhibited strong activity against S. aureus and that specific derivatives showed good antifungal properties against C. parapsilosis. nih.gov The antimicrobial action of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms, such as cell wall synthesis.

| Compound Class/Name | Microorganism | Observed Activity | Reference |

|---|---|---|---|

| Isoxazole-containing Chalcone (Compound 28) | Bacteria | Potent antibacterial activity (MIC = 1 µg/mL). | mdpi.com |

| Dihydropyrazole derivative (Compound 46) | Fungi | Excellent antifungal activity (IC50 = 2 ± 1 µg/mL). | mdpi.com |

| Tricyclic flavonoids (5c, 5e, 5f) | Candida parapsilosis | Good antifungal properties (inhibition zone ~17 mm). | nih.gov |

| Dihydropyrazole derivative (Compound 45) | Fungi | Excellent antifungal activity (IC50 = 2 ± 1 µg/mL). | mdpi.com |

The fields of anti-inflammatory and analgesic research have seen significant contributions from compounds containing the isoxazole ring. iasp-pain.orgnih.govpainresearchforum.org The well-known anti-inflammatory drug valdecoxib, a selective COX-2 inhibitor, features an isoxazole core, underscoring the scaffold's importance in this therapeutic area. mdpi.com While direct testing of this compound for these properties is not specified, related derivatives have been extensively studied.

The mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). nih.govnih.gov Inhibition of these enzymes reduces the production of prostaglandins (B1171923) and leukotrienes, which are key mediators of pain and inflammation. nih.govnih.gov A study aimed at developing potent anti-inflammatory agents synthesized a series of substituted-isoxazole derivatives and found them to be promising candidates. iasp-pain.org In another investigation, a methanol (B129727) extract of Pogostemon cablin showed significant analgesic and anti-inflammatory effects, which were attributed to the inhibition of COX-2 and a reduction in pro-inflammatory mediators. nih.gov Similarly, isoxazole derivatives have been evaluated for their analgesic effects in various models of pain. nih.gov

| Compound Class/Name | Activity | Mechanism/Model | Reference |

|---|---|---|---|

| Substituted-isoxazole derivatives (5a-5m) | Anti-inflammatory | General evaluation of anti-inflammatory potential. | iasp-pain.orgpainresearchforum.org |

| 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole (2b) | Anti-inflammatory | Showed significant inhibitory activity toward LOX and COX-2. | nih.gov |

| 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid (POPA) | Analgesic & Anti-inflammatory | Inhibited acetic acid-induced writhing in mice. | nih.gov |

The isoxazole structure is present in leflunomide, an immunosuppressive drug used in the treatment of autoimmune diseases like rheumatoid arthritis. mdpi.comnih.gov This demonstrates the potential of isoxazole derivatives to modulate the immune system. Although research specifically identifying this compound as an immunomodulatory agent is scarce, studies on related compounds provide a basis for its potential in this area.

A series of N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide were synthesized and found to inhibit the proliferation of peripheral blood mononuclear cells. mdpi.comnih.gov One compound from this series, MM3 , not only showed strong antiproliferative activity but also inhibited the production of the pro-inflammatory cytokine TNF-α. mdpi.comnih.gov Its mechanism was suggested to involve the induction of apoptosis in immune cells. mdpi.com Other studies have described isoxazole derivatives with a range of effects, from immunosuppressive to immunostimulatory, depending on their specific chemical structures. nih.govmdpi.com For example, some derivatives were found to suppress the humoral immune response in mice, while others enhanced antibody production, suggesting their potential use in treating autoimmune diseases or as vaccine adjuvants. nih.gov

| Compound Name/Class | Activity | Key Finding | Reference |

|---|---|---|---|

| 5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3) | Immunosuppressive | Inhibited T-cell proliferation and TNF-α production; induced apoptosis in Jurkat cells. | mdpi.comnih.gov |

| Isoxazole[5,4-e]triazepine derivative (RM33) | Immunosuppressive | Effectively suppressed both humoral and cellular immune responses in mouse models. | nih.gov |

| Derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide | Immunoregulatory | Modulated T-cell subsets and enhanced antibody production in mice. | nih.gov |

Neurodegenerative diseases like Parkinson's and Alzheimer's are characterized by progressive neuronal loss, and there is a critical need for new neuroprotective therapies. mdpi.commdpi.com The isoxazole scaffold has been explored for its potential in treating central nervous system (CNS) disorders. While this compound has not been a direct focus, related compounds have shown promise in this domain.

For instance, a series of phenylisoxazole carbohydrazides were designed as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurological disorders. nih.gov The lead compound, N'-(4-methylbenzylidene)-5-phenylisoxazole-3-carbohydrazide (6c) , was a potent and selective MAO-B inhibitor that also demonstrated a neuroprotective effect in a mouse model of Parkinson's disease. nih.gov In other research, aryl isoxazole derivatives have been investigated as potential treatments for Alzheimer's disease by targeting cholinesterase enzymes and amyloid-β aggregation. nih.gov Furthermore, some pyrrole-containing compounds have shown neuroprotective effects against oxidative stress in neuroblastoma cells, a mechanism relevant to many neurodegenerative conditions. mdpi.com

| Compound Name/Class | Potential Application | Observed Activity/Mechanism | Reference |

|---|---|---|---|

| N'-(4-methylbenzylidene)-5-phenylisoxazole-3-carbohydrazide (6c) | Parkinson's Disease | Potent, selective, and reversible inhibitor of MAO-B; showed neuroprotective effects in vivo. | nih.gov |

| N(1-benzylpiperidin-4-yl)-5-aryl isoxazole-3-carboxamide (B1603040) derivatives | Alzheimer's Disease | Inhibited acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). | nih.gov |

| Pyrrole-containing azomethine compounds (e.g., Compound 12) | Neuroprotection | Exhibited significant neuroprotection against H2O2-induced oxidative stress in SH-SY5Y cells. | mdpi.com |

Design and Synthesis of Novel Pharmacologically Active Compounds

Other Therapeutic Areas (e.g., Antidiabetic, Antiulcer, Anti-Parkinson)

While direct studies on this compound for antidiabetic, antiulcer, or anti-Parkinson's effects are not extensively documented, the broader class of isoxazole derivatives and related methanolic compounds have shown promise in these areas.

Antidiabetic Research: Methanol extracts of various plants have demonstrated significant antidiabetic and anti-cholesterolemic effects in animal models. nih.govresearchgate.net For instance, studies on Amaranthus species and Verbascum sinaiticum have shown that methanolic extracts can significantly lower blood glucose levels in diabetic rats. nih.govresearchgate.net These effects are often attributed to the presence of flavonoids and other phenolic compounds which can mediate free radical-induced diseases like diabetes. nih.gov The isoxazole moiety itself is a key component in some compounds being investigated for their antidiabetic properties. researchgate.net

Antiulcer Research: The antiulcer potential of methanol extracts has been investigated, showing gastroprotective properties in rat models. nih.govresearchgate.netijbcp.comnih.gov For example, the methanol extract of Melastoma malabathricum leaves exhibited significant antiulcer activity, which is thought to be linked to its antioxidant and anti-inflammatory activities. nih.gov Similarly, extracts from Chromolaena odorata and Helianthus annuus have demonstrated protective effects against ulcers induced by various agents. researchgate.netijbcp.com The mechanism of action is often associated with the presence of bioactive compounds like flavonoids, saponins, and tannins. researchgate.netijbcp.com

Anti-Parkinson Research: While there is no direct evidence linking this compound to Parkinson's disease treatment, research has shown that anti-Parkinson drugs can be beneficial in treating parkinsonism induced by methanol poisoning. nih.gov This suggests a complex interplay between methanol metabolism and neurological function that warrants further investigation.

Structure-Activity Relationship (SAR) Studies on this compound Derivatives

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies have provided valuable insights into the roles of different structural components. mdpi.commdpi.comrjraap.comnih.gov

Modifications to the isopropyl and hydroxyl groups of this compound can significantly impact the biological activity of its derivatives. The isopropyl group, a bulky and hydrophobic moiety, plays a critical role in the binding of these compounds to their biological targets.

For instance, in the context of Hsp90 inhibitors, the isopropyl group on the isoxazole ring can engage in hydrophobic interactions within the ATP binding pocket of the protein. mdpi.com Altering the size and branching of this alkyl group can affect the potency and selectivity of the inhibitor. nih.gov For example, replacing the isopropyl group with a smaller or larger alkyl group can lead to a decrease in inhibitory activity, highlighting the importance of the optimal steric bulk provided by the isopropyl moiety.

The hydroxyl group of the methanol substituent is a key site for further chemical modification. It can be oxidized to an aldehyde or carboxylic acid, or used as a handle for introducing other functional groups through esterification or etherification. nih.govgoogle.com These modifications can alter the compound's polarity, solubility, and ability to form hydrogen bonds, which are all critical for its pharmacokinetic and pharmacodynamic properties. For example, converting the hydroxyl group to a methoxy (B1213986) group or other ether linkages can enhance metabolic stability and cell permeability.

The biological activity of derivatives of this compound is highly dependent on the nature and position of substituents on the isoxazole ring and other parts of the molecule. biolmolchem.commdpi.com The isoxazole ring itself can enhance the physicochemical properties of a compound, potentially leading to increased efficacy and reduced toxicity. biolmolchem.com

The introduction of various substituents allows for the fine-tuning of a compound's electronic and steric properties, which in turn influences its interaction with biological targets. biolmolchem.commdpi.com For example, in the development of T-type calcium channel blockers, the substitution pattern on the isoxazole ring was found to be critical for activity. researchgate.net Similarly, in the design of CK1 inhibitors, modifications to the aryl groups attached to the isoxazole core led to significant changes in potency and selectivity. mdpi.com

The following table summarizes the effects of different substituents on the biological activity of this compound derivatives based on various research findings.

| Substituent/Modification | Effect on Biological Activity | Therapeutic Target/Area | Reference |

| Isopropyl Group | Essential for hydrophobic interactions and optimal binding. | Hsp90 | mdpi.com |

| Hydroxyl Group | Key site for derivatization to modulate properties. | General Drug Design | google.com |

| Aryl Substituents | Influences potency and selectivity. | CK1 Inhibitors | mdpi.com |

| Electron-donating/withdrawing groups | Modulates electronic properties and reactivity. | General Drug Design | biolmolchem.com |

Lead Optimization and Drug Candidate Development

Lead optimization is a critical phase in drug discovery that aims to refine the properties of a lead compound to produce a viable drug candidate. scienceopen.combiobide.com This process involves enhancing potency and selectivity while minimizing off-target effects and toxicity. mdpi.comnih.gov

The potency and selectivity of derivatives of this compound can be enhanced through systematic structural modifications. mdpi.com By exploring the SAR of a lead compound, medicinal chemists can identify key pharmacophoric features and optimize them for improved interaction with the target protein. mdpi.com